

# Pbrm1-BD2-IN-5 solubility and preparation for experiments

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## Compound of Interest

Compound Name: *Pbrm1-BD2-IN-5*

Cat. No.: *B10861937*

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## Application Notes and Protocols for Pbrm1-BD2-IN-5

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Pbrm1-BD2-IN-5** is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex. [1][2][3] PBRM1 is frequently mutated in several cancers, including clear cell renal cell carcinoma, making it an attractive target for therapeutic development.[4] These application notes provide detailed protocols for the solubilization, storage, and experimental use of **Pbrm1-BD2-IN-5** in both biochemical and cell-based assays.

### Physicochemical Properties and Storage

Proper handling and storage of **Pbrm1-BD2-IN-5** are crucial for maintaining its stability and activity.

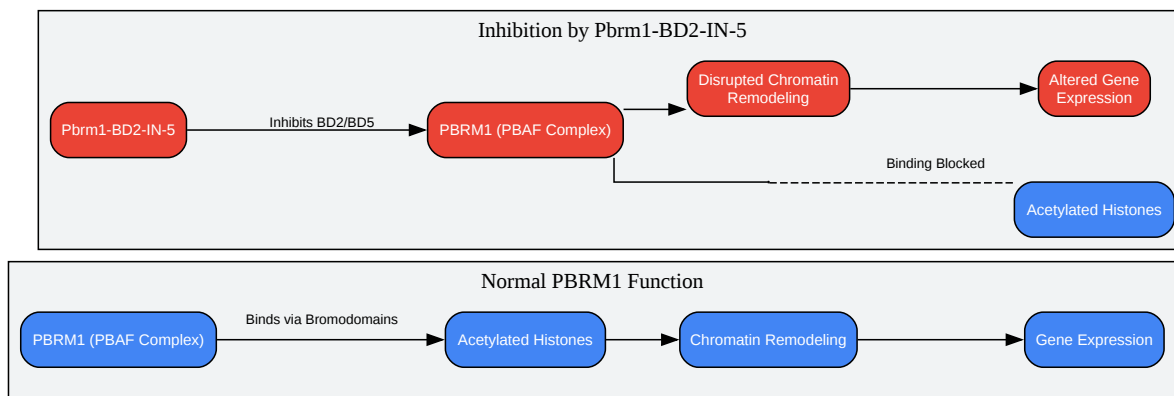
Property	Value
Molecular Formula	C15H13ClN2O
Molecular Weight	272.73 g/mol
Solubility	Soluble in DMSO (50 mg/mL or 183.33 mM); sonication is recommended.
Storage (Powder)	-20°C for up to 3 years.
Storage (in Solvent)	-80°C for up to 6 months; -20°C for up to 1 month.

Table 1: Physicochemical and storage information for **Pbrm1-BD2-IN-5**.[\[1\]](#)[\[5\]](#)[\[6\]](#)

## Mechanism of Action

PBRM1 is a subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) complex, which is a type of SWI/SNF chromatin remodeling complex.[\[4\]](#)[\[7\]](#) PBRM1 contains six bromodomains that recognize and bind to acetylated lysine residues on histone tails, thereby targeting the PBAF complex to specific chromatin regions.[\[4\]](#)[\[8\]](#) This interaction is critical for regulating gene expression involved in cellular processes such as proliferation, cell cycle, and DNA repair.[\[9\]](#)[\[10\]](#)

**Pbrm1-BD2-IN-5** selectively inhibits the second bromodomain (BD2) and, to a lesser extent, the fifth bromodomain (BD5) of PBRM1.[\[1\]](#)[\[2\]](#) By blocking the interaction between PBRM1 and acetylated histones, **Pbrm1-BD2-IN-5** disrupts the chromatin remodeling function of the PBAF complex, leading to downstream effects on gene expression and cell phenotype.[\[1\]](#)[\[2\]](#)[\[4\]](#)



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Mechanism of PBRM1 inhibition by **Pbrm1-BD2-IN-5**.

## Quantitative Biological Data

**Pbrm1-BD2-IN-5** has been characterized in various biochemical and cellular assays.

Assay Type	Target	Value
Binding Affinity (Kd)	PBRM1-BD2	1.5 $\mu$ M
PBRM1-BD5	3.9 $\mu$ M	
Inhibitory (IC50)	PBRM1-BD2	0.26 $\mu$ M

Table 2: In vitro binding and inhibitory activity of **Pbrm1-BD2-IN-5**.<sup>[1][2][3]</sup>

## Experimental Protocols

### Preparation of Stock Solutions

Materials:

- **Pbrm1-BD2-IN-5** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes

Protocol:

- Equilibrate the **Pbrm1-BD2-IN-5** powder to room temperature before opening the vial.
- Prepare a 10 mM stock solution by dissolving the appropriate amount of **Pbrm1-BD2-IN-5** in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.73 mg of the compound in 1 mL of DMSO.
- To aid dissolution, vortex the solution and sonicate for 10-15 minutes.[\[5\]](#)
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[\[1\]](#)

## Cell-Based Proliferation Assay

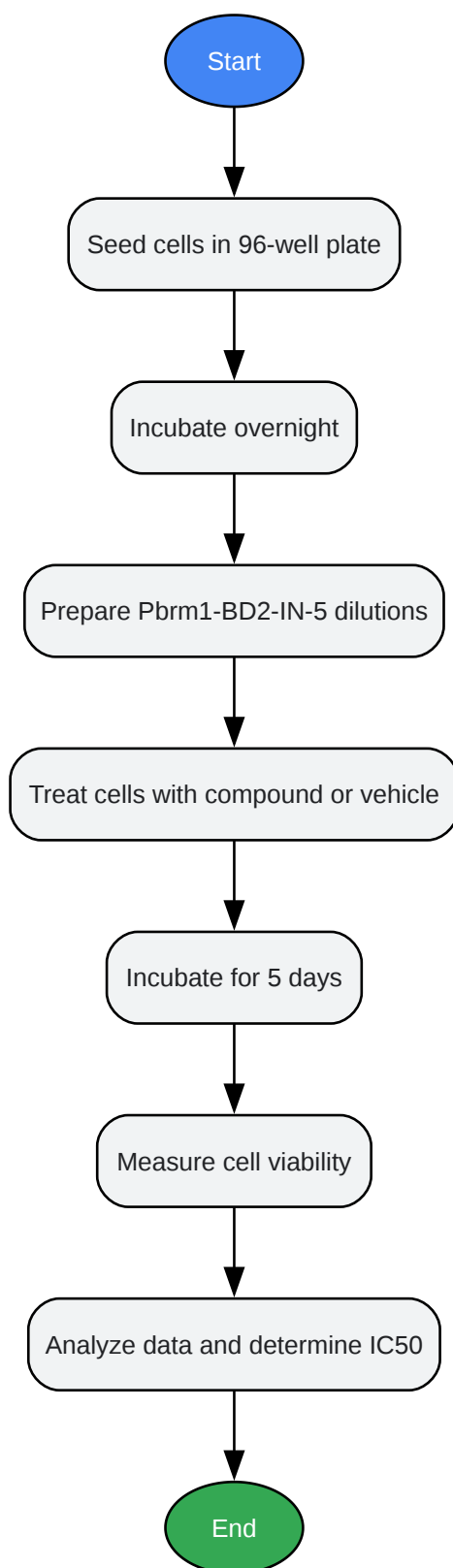
This protocol describes a general method for assessing the effect of **Pbrm1-BD2-IN-5** on the proliferation of cancer cell lines, such as LNCaP prostate cancer cells.[\[1\]](#)[\[3\]](#)

Materials:

- Cancer cell line of interest (e.g., LNCaP)
- Complete cell culture medium
- 96-well clear-bottom cell culture plates
- **Pbrm1-BD2-IN-5** stock solution (10 mM in DMSO)
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
- Plate reader

## Protocol:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100  $\mu$ L of complete medium.
- Incubate the plate overnight at 37°C and 5% CO<sub>2</sub> to allow for cell attachment.
- Prepare serial dilutions of **Pbrm1-BD2-IN-5** in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.1  $\mu$ M to 10  $\mu$ M.<sup>[1][3]</sup> Include a DMSO-only vehicle control. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1%.
- Remove the medium from the wells and add 100  $\mu$ L of the medium containing the different concentrations of **Pbrm1-BD2-IN-5** or the vehicle control.
- Incubate the plate for the desired duration (e.g., 5 days).<sup>[1][3]</sup>
- At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
- Read the plate on a luminometer or spectrophotometer.
- Normalize the data to the vehicle control and plot the results to determine the IC<sub>50</sub> value.



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Workflow for a cell-based proliferation assay.

## Biochemical AlphaScreen Assay

This protocol outlines a competitive AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to measure the inhibition of the PBRM1-BD2 interaction with an acetylated histone peptide.<sup>[7]</sup>

### Materials:

- Recombinant His-tagged PBRM1-BD2 protein
- Biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac)
- Streptavidin-coated Donor beads
- Nickel chelate (Ni-NTA) Acceptor beads
- Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
- 384-well white microplate
- **Pbrm1-BD2-IN-5** stock solution (10 mM in DMSO)
- Plate reader capable of AlphaScreen detection

### Protocol:

- Prepare serial dilutions of **Pbrm1-BD2-IN-5** in the assay buffer.
- In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).
- Add the His-tagged PBRM1-BD2 protein to each well at a final concentration of approximately 0.2  $\mu$ M.<sup>[7]</sup>
- Add the biotinylated H3K14ac peptide to each well.
- Incubate the plate at room temperature for 30 minutes to allow for the binding reaction to reach equilibrium.
- In the dark, add the Ni-NTA Acceptor beads to each well.

- Incubate for 60 minutes at room temperature.
- Add the Streptavidin-coated Donor beads to each well.
- Incubate for another 60 minutes at room temperature in the dark.
- Read the plate on an AlphaScreen-compatible plate reader.
- The signal will decrease as the inhibitor disrupts the protein-peptide interaction. Plot the signal against the inhibitor concentration to determine the IC<sub>50</sub> value.

## Conclusion

**Pbrm1-BD2-IN-5** is a valuable tool for investigating the biological functions of PBRM1 and the therapeutic potential of targeting the PBAF complex. The protocols provided here offer a starting point for utilizing this inhibitor in various experimental settings. Researchers should optimize these protocols based on their specific cell lines and assay conditions.

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